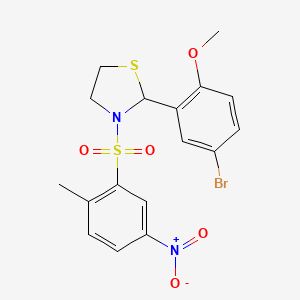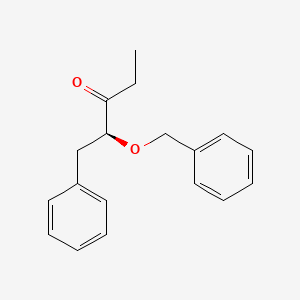![molecular formula C16H13Cl2N3O4 B14247568 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C16H13Cl2N3O4 It is known for its unique structure, which includes a dichlorobenzoyl group, a hydrazino group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, with nucleophiles like amines or thiols, forming substituted products.
Scientific Research Applications
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with similar compounds such as:
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a methoxy group at a different position, which can affect its reactivity and biological activity.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-chlorophenyl)-2-oxoacetamide: The presence of a chloro group instead of a methoxy group can lead to different chemical and biological properties.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C16H13Cl2N3O4 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorobenzoyl)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-25-11-5-3-10(4-6-11)19-15(23)16(24)21-20-14(22)12-7-2-9(17)8-13(12)18/h2-8H,1H3,(H,19,23)(H,20,22)(H,21,24) |
InChI Key |
VWXODYQDROEWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)




![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)


![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
